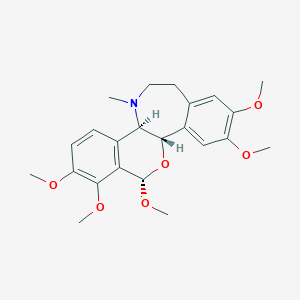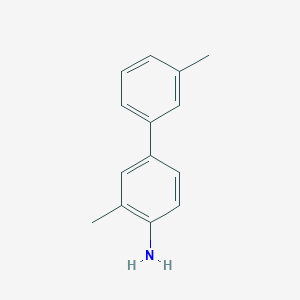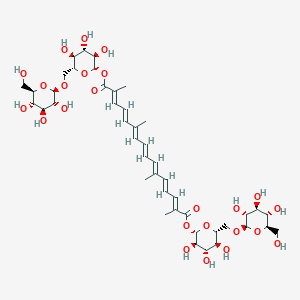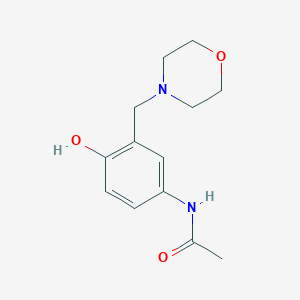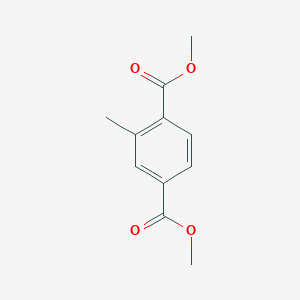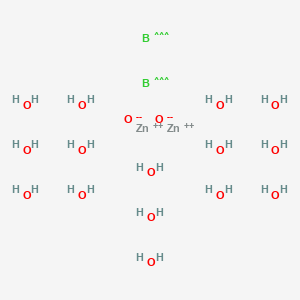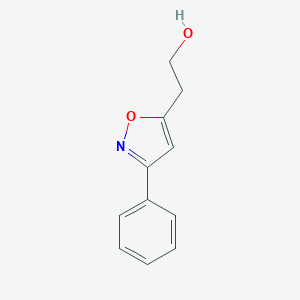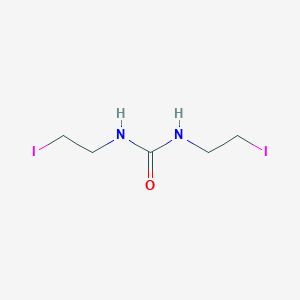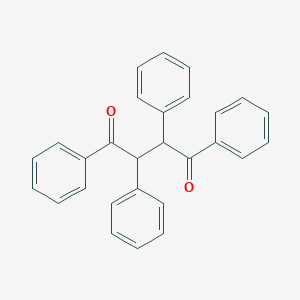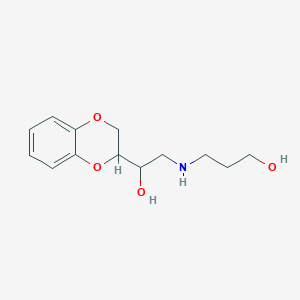
alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as BHAM, is an organic compound that belongs to the class of benzodioxane derivatives. BHAM has been widely studied for its potential application in various fields, including biomedical research, drug development, and material science.
Mécanisme D'action
The exact mechanism of action of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol is not fully understood. However, it has been suggested that alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol exerts its antitumor activity by inducing oxidative stress and activating the caspase-dependent apoptotic pathway. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been shown to inhibit the activity of multidrug resistance-associated protein 1 (MRP1), which is involved in drug resistance in cancer cells. In addition, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been found to disrupt bacterial cell membrane integrity and inhibit bacterial DNA replication.
Effets Biochimiques Et Physiologiques
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been found to reduce the expression of anti-apoptotic proteins, such as Bcl-2 and survivin, and increase the expression of pro-apoptotic proteins, such as Bax and caspase-3. Moreover, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to increase the production of reactive oxygen species (ROS) and reduce the activity of antioxidant enzymes, such as catalase and superoxide dismutase. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been found to disrupt bacterial cell membrane integrity and inhibit bacterial DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol can interact with other compounds and proteins in the cell, which can complicate its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for the study of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol. One direction is to investigate the potential application of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol in combination with other drugs or therapies for cancer and bacterial infections. Another direction is to explore the molecular mechanisms underlying the antitumor and antibacterial activity of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol, including its interaction with cellular proteins and signaling pathways. Moreover, the development of novel alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol derivatives with improved solubility, bioavailability, and efficacy could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through a multi-step process that involves the reaction of 3-hydroxypropylamine with 2,3-dihydroxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through a methylation reaction using dimethyl sulfate. This synthesis method has been optimized to produce alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol with high purity and yield.
Applications De Recherche Scientifique
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been extensively studied for its potential application in biomedical research, particularly in the field of cancer therapy. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting tumor cell proliferation. Moreover, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, by increasing their intracellular accumulation and reducing drug resistance. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been investigated for its potential application in the treatment of bacterial infections, as it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
13627-76-4 |
|---|---|
Nom du produit |
alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol |
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
3-[[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]amino]propan-1-ol |
InChI |
InChI=1S/C13H19NO4/c15-7-3-6-14-8-10(16)13-9-17-11-4-1-2-5-12(11)18-13/h1-2,4-5,10,13-16H,3,6-9H2 |
Clé InChI |
ZCADBAFJROJWGG-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCCO)O |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)C(CNCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



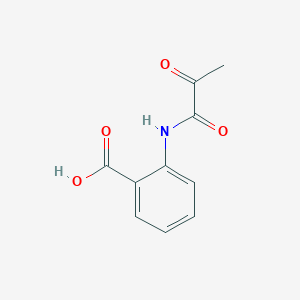
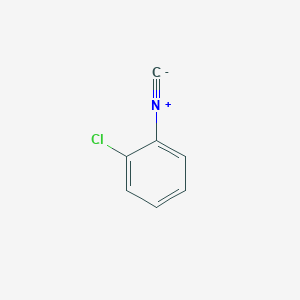

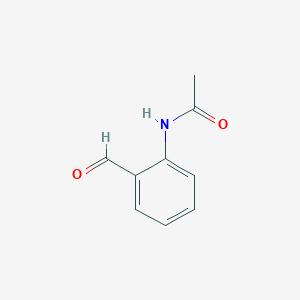
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
